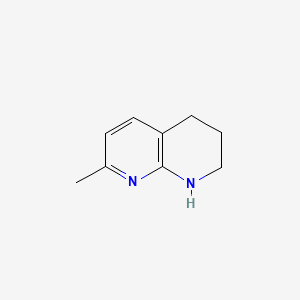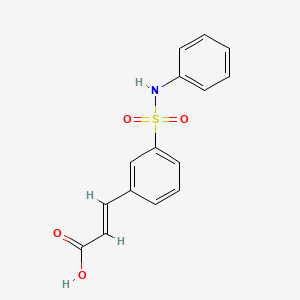
贝利诺司他酸
概述
描述
Belinostat acid, also known as Beleodaq, is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma. Belinostat acid received its first global approval in the United States in 2014 for intravenous treatment of this condition .
科学研究应用
Belinostat acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on gene expression and cellular processes.
Medicine: Used in the treatment of peripheral T-cell lymphoma and other cancers. .
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
作用机制
Target of Action
Belinostat, also known as PXD101, is a novel agent that primarily targets the enzyme histone deacetylase (HDAC) . HDACs are involved in epigenetic gene regulation pathways in cancer progression . They are the primary modulators of the structural modification of chromatin that regulates the rate of gene transcription .
Mode of Action
Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, and increases the expression of tumor-suppressor genes .
Biochemical Pathways
The inhibition of HDACs by belinostat has the potential to reactivate tumor suppressor genes. Although the precise mechanism of action has yet to be fully established, HDAC inhibitors appear to act via induction of apoptosis, disruption of cell cycle progression, as well as inhibiting angiogenesis .
Pharmacokinetics
Belinostat is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . Its clearance is between 52.6 and 70.5 L/h and volume of distribution between 268.3 and 409.2 L . The in vitro half-life of belinostat is significantly shorter than its copper-bis-belinostat (Cubisbel) derivative .
Result of Action
Belinostat significantly reduces cancer cell growth through HDAC inhibition and apoptosis induction . It also commonly dysregulates numerous signaling and metabolic pathways . Treatment with belinostat results in a significant reduction in cell viability and downregulation of stem cell and proliferation markers .
Action Environment
A novel belinostat prodrug, cubisbel, has been developed to overcome these pharmacokinetic challenges . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion in Cubisbel undergoes reduction to Cu (I), resulting in the release of two molar equivalents of the active drug, belinostat . This complexation significantly enhances its metabolic stability in vitro and targets anti-cancer pathways by perturbing key master regulators in colon cancer .
生化分析
Biochemical Properties
Belinostat acid inhibits the activity of histone deacetylase (HDAC), preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn increases the expression of tumor-suppressor genes . The compound interacts with HDAC enzymes, leading to changes in chromatin structure and gene expression . Additionally, belinostat acid has been shown to interact with various proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
Belinostat acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis in cancer cells . By reactivating tumor-suppressor genes, belinostat acid can suppress tumor growth and enhance the efficacy of other anticancer therapies .
Molecular Mechanism
The molecular mechanism of belinostat acid involves its binding to the active site of HDAC enzymes, leading to enzyme inhibition . This inhibition prevents the deacetylation of histones, resulting in an open chromatin structure that promotes gene transcription . Belinostat acid also affects the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair . The compound’s ability to modulate gene expression at the molecular level is a key factor in its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belinostat acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that belinostat acid can maintain its activity over extended periods, leading to sustained changes in gene expression and cellular behavior . The compound’s efficacy may decrease over time due to metabolic degradation and the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of belinostat acid vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, belinostat acid can cause adverse effects, including hematological toxicity and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosage levels . Careful dosage optimization is essential to maximize the therapeutic benefits of belinostat acid while minimizing its toxic effects .
Metabolic Pathways
Belinostat acid is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized primarily in the liver by enzymes such as cytochrome P450 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . Belinostat acid can also affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of belinostat acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, belinostat acid can accumulate in specific compartments, such as the nucleus, where it exerts its effects on gene expression . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Belinostat acid’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC enzymes and modulates chromatin structure . Targeting signals and post-translational modifications may direct belinostat acid to specific nuclear compartments, enhancing its efficacy . The compound’s localization within the nucleus is essential for its ability to regulate gene expression and exert its anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
Belinostat acid is synthesized through a series of chemical reactions involving the formation of a sulfonamide-hydroxamide structure. The synthetic route typically involves the reaction of a phenylsulfonamide with a hydroxamic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of Belinostat acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality for pharmaceutical use .
化学反应分析
Types of Reactions
Belinostat acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Belinostat acid, which may have different pharmacological properties and applications .
相似化合物的比较
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A cyclic peptide histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A pan-deacetylase inhibitor used in combination with other therapies for multiple myeloma
Uniqueness
Belinostat acid is unique due to its broad inhibition of class I, II, and IV histone deacetylase enzymes, making it effective against a wide range of cancer types. Its ability to induce apoptosis and disrupt cell cycle progression sets it apart from other similar compounds .
属性
IUPAC Name |
(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZPROJSRYPIG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866323-87-7 | |
| Record name | Belinostat acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D342E3PX5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of belinostat, and what is the significance of belinostat acid formation?
A1: Belinostat undergoes metabolism in the liver, primarily via hydrolysis, glucuronidation, and oxidation. [, ] Belinostat acid is a deaminated metabolite of belinostat, formed through hydrolysis. [] While the precise role of belinostat acid in the overall pharmacological activity of belinostat is not fully elucidated, understanding its formation and potential activity is crucial for predicting drug-drug interactions and individual patient responses.
Q2: How does the chemical structure of belinostat acid differ from belinostat, and could this impact its activity?
A2: Belinostat acid lacks the amino group present in belinostat. [] This structural difference could potentially alter its binding affinity to HDAC enzymes, influencing its inhibitory activity and downstream effects on gene expression. Further research is needed to determine the specific binding profile of belinostat acid and its potential as an HDAC inhibitor.
Q3: What analytical techniques are used to identify and quantify belinostat acid in biological samples?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the identification and quantification of belinostat and its metabolites, including belinostat acid, in biological matrices like plasma. [, ] This technique allows for accurate measurement of these compounds, even at low concentrations, providing valuable data for pharmacokinetic studies and metabolic profiling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
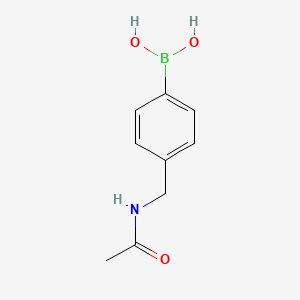

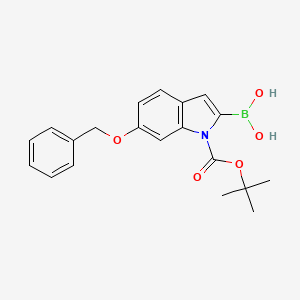
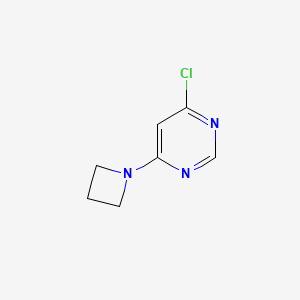

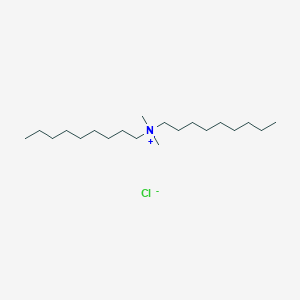
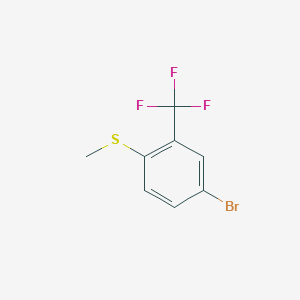

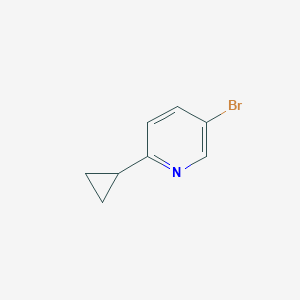
![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

